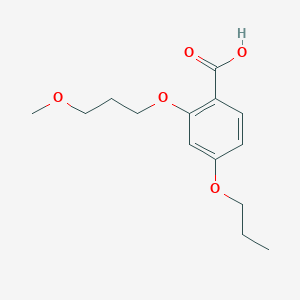

2-(3-Methoxypropoxy)-4-propoxybenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methoxypropoxy)-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-3-7-18-11-5-6-12(14(15)16)13(10-11)19-9-4-8-17-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHAHBPWUJTQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)O)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Etherification of 2,4-Dihydroxybenzoic Acid Derivatives

A common approach starts from 2,4-dihydroxybenzoic acid or its derivatives, where the hydroxyl groups at positions 2 and 4 are selectively etherified:

- Step 1: The 4-hydroxy group is reacted with 1-bromopropane or propyl tosylate in the presence of a base (e.g., potassium carbonate) to form the 4-propoxy substituent.

- Step 2: The 2-hydroxy group is reacted with 3-methoxy-1-propyl bromide or a similar alkylating agent to introduce the 3-methoxypropoxy substituent.

This selective etherification is often performed in polar aprotic solvents such as dimethylformamide (DMF) or acetone under reflux conditions to ensure good conversion.

Use of Alkoxide Intermediates

An alternative method involves generating alkoxide intermediates from the corresponding alcohols:

- Preparation of sodium or potassium alkoxides from 3-methoxypropanol and propanol.

- Treatment of 2,4-difluorobenzoic acid or its salts with these alkoxides to form the ether linkages via nucleophilic aromatic substitution.

This method is described in the context of related benzoic acid ethers where 2,4-difluorobenzoic acid is treated with alkoxides to yield the corresponding ethers, followed by acidification to obtain the free acid.

Hydrolysis and Acidification

After etherification, if ester or nitrile intermediates are used, hydrolysis is conducted under controlled conditions:

- Hydrolysis is typically performed under alkaline conditions (e.g., sodium hydroxide or sodium methylate) at elevated temperatures (80–100 °C) and pressures (0.2–0.4 MPa) in sealed reactors.

- Reaction progress is monitored by HPLC or TLC until the starting materials are consumed.

- Acidification with hydrochloric acid or sulfuric acid is then carried out to precipitate the free benzoic acid derivative.

For example, a method for preparing methoxybenzoic acid derivatives involves hydrolysis of alkali metal salts followed by acidification to pH < 4 to isolate the product.

Multi-Step Synthetic Routes Involving Pyridine Intermediates

Some related syntheses use pyridine derivatives as intermediates, involving:

- Reaction of 2,3-dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol to form 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide.

- Subsequent acylation, hydrolysis, and chlorination steps to build complex intermediates.

- These intermediates may then be converted into benzoic acid derivatives or related compounds.

Though this route is more complex and specific to certain pharmaceutical intermediates, it demonstrates the versatility of etherification and functional group transformations relevant to 2-(3-methoxypropoxy)-4-propoxybenzoic acid synthesis.

Comparative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Pressure | Notes |

|---|---|---|---|---|

| Etherification (4-Position) | 1-Bromopropane, K2CO3, DMF | Reflux (~80–100 °C) | Atmospheric | Selective alkylation of 4-hydroxy group |

| Etherification (2-Position) | 3-Methoxy-1-propyl bromide, K2CO3, DMF | Reflux (~80–100 °C) | Atmospheric | Alkylation of 2-hydroxy group |

| Alkoxide reaction | Sodium/potassium alkoxide of alcohols + 2,4-difluorobenzoic acid | 80–100 °C | 0.2–0.4 MPa | Nucleophilic aromatic substitution |

| Hydrolysis | NaOH or sodium methylate solution | 80–100 °C | 0.2–0.4 MPa | Monitored by HPLC; 1–24 hours reaction time |

| Acidification | HCl or H2SO4, adjust pH < 4 | Room temperature | Atmospheric | Precipitation of free acid |

Research Findings and Industrial Considerations

- The use of alkoxide intermediates for nucleophilic aromatic substitution on fluorobenzoic acids is efficient and scalable, offering high yields and fewer by-products.

- Hydrolysis under controlled pressure and temperature improves conversion rates and reduces reaction times, suitable for industrial production.

- Avoidance of chlorination steps (when possible) reduces hazardous waste and improves safety profiles.

- Selective etherification requires careful control of reaction stoichiometry and temperature to prevent polyalkylation or side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxypropoxy)-4-propoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypropoxy and propoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are typically used.

Major Products Formed

Oxidation: Oxidized derivatives of the methoxy and propoxy groups.

Reduction: The corresponding alcohol derivative of the benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxypropoxy)-4-propoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropoxy and propoxy groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(3-Methoxypropoxy)-4-propoxybenzoic acid with structurally or functionally related benzoic acid derivatives:

4-Propoxybenzoic Acid

- Structure : Lacks the 3-methoxypropoxy group at C2.

- Biological Activity: Exhibits antidiabetic properties (IC50 = 50 ± 0.45 μg/mL against α-amylase) and antimicrobial activity (18 ± 0.23 mm inhibition zone against Vibrio cholerae at 200 μg/mL). Weak aphrodisiac effects were noted .

2-(Difluoromethoxy)-4-propoxybenzoic Acid

- Structure : Difluoromethoxy group at C2 instead of 3-methoxypropoxy.

- The electronegative difluoromethoxy group may enhance lipophilicity and metabolic resistance compared to the target compound .

- Applications : Used in research for its modified electronic profile, which could influence receptor binding in drug design.

Rabeprazole-Related Compounds

- Example : 2-[[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole (Rabeprazole).

- Structural Overlap : Shares the 3-methoxypropoxy group but incorporated into a pyridinylmethylsulfinyl-benzimidazole scaffold.

- Activity : Rabeprazole is a PPI used for gastric acid suppression, highlighting the pharmacological relevance of the 3-methoxypropoxy substituent in enhancing bioavailability and target engagement .

3-Methoxy-4-nitrobenzoic Acid

- Structure : Nitro and methoxy groups at C3 and C4, respectively.

- Applications : Used as a synthetic intermediate. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating propoxy and methoxypropoxy groups in the target compound .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula C14H20O5.

Research Findings and Implications

- Synthetic Challenges : The 3-methoxypropoxy group introduces synthetic complexity, as seen in Rabeprazole synthesis, where protection/deprotection strategies are required to manage reactivity .

- Biological Significance : The propoxy and methoxypropoxy groups may synergize to enhance membrane permeability and target binding, as observed in analogs with dual alkoxy substitutions .

- Contradictions : While 4-propoxybenzoic acid shows antimicrobial activity, the target compound’s larger size and substituents might reduce efficacy due to steric effects.

Biologische Aktivität

2-(3-Methoxypropoxy)-4-propoxybenzoic acid, with the CAS number 1179243-44-7, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H20O4

- Molecular Weight : 252.31 g/mol

This compound features a benzoic acid core substituted with propoxy and methoxypropoxy groups, which may influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Preliminary studies suggest that it may modulate pathways involved in inflammation and angiogenesis, which are critical in diseases such as cancer and rheumatoid arthritis.

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models.

- Angiogenesis Inhibition : By interfering with vascular endothelial growth factor (VEGF) signaling, it may help mitigate conditions characterized by excessive angiogenesis.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers when treated with the compound compared to controls.

Case Study 2: Anticancer Activity

A separate investigation focused on the compound's effects on various cancer cell lines, including breast and colon cancer. The findings revealed that treatment with this compound led to increased apoptosis rates and decreased proliferation, suggesting potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic pathways for 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step etherification and carboxylation reactions. A common approach is:

Ether formation : React 3-methoxypropanol with a brominated benzoic acid precursor under alkaline conditions to introduce the 3-methoxypropoxy group.

Propoxy substitution : Introduce the 4-propoxy group via nucleophilic aromatic substitution using propyl bromide and a base like K₂CO₃.

Carboxylation : Oxidize the methyl ester intermediate (if present) to the carboxylic acid using KMnO₄ or LiAlH₄ followed by acidic workup.

Purity Optimization :

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) identifies ether linkages (δ 3.3–4.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carboxylate (δ ~170 ppm) and methoxy/propoxy carbons.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~323.15 g/mol).

- HPLC-PDA : Assess purity (>98%) using a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Mitigation : Monitor airborne particles with real-time sensors. Avoid skin contact due to potential irritancy (similar to structurally related benzoic acids).

- Emergency Measures : Provide eyewash stations and emergency showers. Decontaminate spills with neutralizers like sodium bicarbonate .

Advanced Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

Methodological Answer: A structure-activity relationship (SAR) study can be designed:

- Synthetic analogs : Prepare derivatives with ethoxy, isopropoxy, or halogenated substituents.

- Biological assays : Test for anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC against S. aureus) activity.

- Data Analysis : Compare IC₅₀ values or binding affinities using computational tools (e.g., molecular docking with AutoDock Vina).

Q. Example SAR Table :

| Substituent (Position) | Biological Activity (IC₅₀, µM) | Key Interaction (Docking) |

|---|---|---|

| 3-Methoxypropoxy (R1) | 12.3 (COX-2) | Hydrogen bonding with Arg120 |

| 4-Ethoxy (R2) | 45.7 | Hydrophobic pocket occupancy |

This approach reveals that bulkier alkoxy groups enhance target selectivity but reduce solubility .

Q. How can metabolic stability and degradation pathways be studied for this compound?

Methodological Answer:

- In vitro Metabolism : Incubate with liver microsomes (human or rat) and monitor via LC-MS/MS. Identify phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronidation).

- Degradation Studies : Expose to accelerated conditions (40°C/75% RH) and analyze degradation products. Use QTOF-MS for structural elucidation.

- Contradiction Analysis : If microsomal stability conflicts with in vivo data (e.g., unexpected clearance rates), investigate enzyme polymorphisms or transporter-mediated efflux .

Q. What computational methods predict its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) with GROMACS.

- Validation : Compare predictions with experimental Caco-2 permeability assays or rat pharmacokinetic studies.

Q. How can contradictory data in biological assays be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum batch).

- Dose-Response Curves : Perform 8-point dilutions to confirm EC₅₀/IC₅₀ consistency.

- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific readouts (e.g., ELISA for cytokine release).

- Meta-Analysis : Compare results with structurally related compounds (e.g., 4-propoxybenzoic acid derivatives) to identify trends .

Q. What strategies optimize solubility for in vivo studies?

Methodological Answer:

- Formulation : Use co-solvents (PEG-400, Cremophor EL) or cyclodextrin complexes.

- Salt Formation : React with sodium bicarbonate to prepare the sodium salt.

- Nanoformulation : Prepare liposomal encapsulations via thin-film hydration.

- Validation : Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.